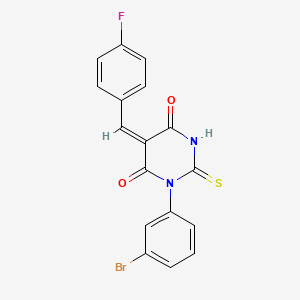![molecular formula C13H15NO3 B5306481 5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5306481.png)
5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, commonly known as spirooxindole, is a heterocyclic compound with a spirocyclic core. Spirooxindole has gained significant attention due to its potential use in medicinal chemistry as it exhibits diverse biological activities.
Mécanisme D'action
The mechanism of action of spirooxindole is not fully understood. However, studies have shown that spirooxindole inhibits various enzymes, including topoisomerase I, histone deacetylase, and tubulin. Spirooxindole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Spirooxindole exhibits diverse biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of fungi and viruses. Spirooxindole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, spirooxindole has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Spirooxindole has several advantages for lab experiments. It is relatively easy to synthesize and exhibits diverse biological activities, making it a useful tool for medicinal chemistry research. However, spirooxindole also has some limitations. It can be difficult to obtain pure spirooxindole due to its tendency to form multiple isomers. Additionally, spirooxindole can be unstable under certain conditions, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for spirooxindole research. One direction is to explore the potential of spirooxindole as a therapeutic agent for cancer and other diseases. Another direction is to investigate the mechanism of action of spirooxindole and its effects on various enzymes and pathways. Additionally, further research is needed to optimize the synthesis method of spirooxindole and to overcome the challenges associated with its stability and isomerism.
Méthodes De Synthèse
Spirooxindole can be synthesized through various methods, including the one-pot three-component reaction, multicomponent reaction, and one-pot sequential reaction. The one-pot three-component reaction involves the reaction of isatin, a primary amine, and cyclic ketones in the presence of a catalyst. The multicomponent reaction involves the reaction of isatin, an aldehyde, and an amine in the presence of a catalyst. The one-pot sequential reaction involves the reaction of isatin, a cyclic ketone, and a primary amine in the presence of a catalyst.
Applications De Recherche Scientifique
Spirooxindole has been extensively studied for its potential use in medicinal chemistry. It exhibits diverse biological activities, including anticancer, anti-inflammatory, antifungal, and antiviral activities. Spirooxindole has been shown to inhibit various cancer cell lines, including breast, prostate, and lung cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Spirooxindole has also been shown to inhibit the growth of various fungi and viruses.
Propriétés
IUPAC Name |
5,5-dimethylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-12(2)7-16-13(17-8-12)9-5-3-4-6-10(9)14-11(13)15/h3-6H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPZGFLVJQSJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(C3=CC=CC=C3NC2=O)OC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306403.png)
![4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5306410.png)
![N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5306417.png)

![3-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-2,8-dimethylquinoline dihydrochloride](/img/structure/B5306443.png)
![2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5306449.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5306451.png)
![2-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5306457.png)
![7-acetyl-3-(allylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306463.png)
![2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine](/img/structure/B5306465.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-pyridinamine](/img/structure/B5306473.png)
![7-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5306479.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-furamide](/img/structure/B5306480.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5306486.png)